Product packaging for [1,2,4]Triazolo[4,3-A]quinazoline(Cat. No.:CAS No. 235-17-6)

[1,2,4]Triazolo[4,3-A]quinazoline

Cat. No.: B15071498
CAS No.: 235-17-6
M. Wt: 170.17 g/mol
InChI Key: MIXPUXLJXCDOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,2,4]Triazolo[4,3-a]quinazoline is a nitrogen-rich heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its planar polyaromatic structure makes it an excellent candidate for use as a DNA intercalator. Research indicates that derivatives of this core structure are designed to interact with DNA by inserting between base pairs, which can lead to the inhibition of topoisomerase II (Topo II), a well-validated target for anticancer therapies . These intercalative properties disrupt DNA replication and transcription, ultimately triggering apoptosis in cancerous cells . Studies have synthesized and evaluated such derivatives against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7), with several compounds demonstrating potent cytotoxic activities . Beyond oncology, this privileged structure is also investigated for its potential in other therapeutic areas. The core quinazoline moiety is known for a wide spectrum of bioactivities, and novel triazoloquinazoline hybrids are being explored as inhibitors for enzymes like VEGFR-2 kinase, which is a target in anti-angiogenesis cancer strategies . Furthermore, related structural analogs have been studied as potential inhibitors of the PCAF bromodomain, showcasing the scaffold's adaptability in targeting epigenetic regulators . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B15071498 [1,2,4]Triazolo[4,3-A]quinazoline CAS No. 235-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

235-17-6

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-10-9-12-11-6-13(8)9/h1-6H

InChI Key

MIXPUXLJXCDOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=NN=CN23

Origin of Product

United States

Synthesis of Themdpi.comsemanticscholar.orgbohrium.comtriazolo 4,3 a Quinazoline Scaffold

The construction of the mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-a]quinazoline ring system can be achieved through several synthetic strategies. A common approach involves the use of a pre-formed quinazoline (B50416) derivative, which is then elaborated to build the fused triazole ring.

A frequently employed method starts with the synthesis of a 2-hydrazinylquinazoline (B3132022) intermediate. For example, 2,4-dichloroquinazoline (B46505) can be reacted with hydrazine (B178648) hydrate (B1144303) to yield 2-chloro-4-hydrazinylquinazoline. This intermediate can then undergo cyclization with various reagents to form the triazole ring. For instance, heating with acetic anhydride (B1165640) can lead to the formation of a 3-methyl- mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-c]quinazolin-5(6H)-one.

Another strategy involves the reaction of 2-hydrazinopyridines with isothiocyanates, which can be adapted for quinazoline analogs. organic-chemistry.org Furthermore, palladium-catalyzed addition of hydrazides to a 2-chloroquinazoline, followed by dehydration, provides an efficient route to the mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-a]quinazoline core. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern on the final molecule, allowing for the creation of diverse libraries of compounds for biological screening.

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-a]quinazoline scaffold. These studies involve systematically modifying the structure of the molecule and observing the effect on its pharmacological properties.

For antibacterial 4(3H)-quinazolinones, for example, variations on the different rings of the core structure have been investigated to determine their impact on activity against various bacterial strains. acs.org In the case of anticonvulsant derivatives, the nature of the substituent at the 5-position of the mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-a]quinazoline ring system has been shown to be critical for activity. For instance, a 5-pentyloxy group was found to be the most potent in one study. researchgate.net

In the context of anticancer activity, SAR studies on mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-c]quinazolines have indicated that the nature and position of substituents on the quinazoline (B50416) and triazole rings significantly influence their cytotoxicity and ability to inhibit enzymes like topoisomerase II. nih.gov For example, the presence of certain aromatic or heteroaromatic moieties can enhance DNA intercalation and topoisomerase inhibition. dntb.gov.ua

Mechanism of Action

The diverse biological activities of mdpi.comsemanticscholar.orgbohrium.comtriazolo[4,3-a]quinazoline derivatives are a result of their interaction with various cellular targets. The specific mechanism of action often depends on the substitution pattern of the scaffold.

For their anticancer effects, one of the proposed mechanisms is the inhibition of topoisomerase enzymes, particularly topoisomerase II. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting them, these compounds can lead to DNA damage and induce apoptosis in cancer cells. Some derivatives also act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. dntb.gov.uanih.gov

In the context of anticonvulsant activity, it is suggested that some derivatives may exert their effects by enhancing GABAergic neurotransmission. researchgate.net This could be achieved by increasing the activity of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis, or by inhibiting GABA-transaminase (GABA-T), the enzyme that breaks down GABA. researchgate.net

Mechanistic Investigations of Biological Activities

Enzyme Inhibition and Modulation

Polo-box Domain of Polo-like Kinase 1 (Plk1 PBD) Inhibition

Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is linked to numerous cancers, making it an attractive therapeutic target. cancer.govnih.gov Rather than targeting the highly conserved ATP-binding kinase domain—a strategy that can lead to off-target effects and toxicity—research has focused on the unique C-terminal polo-box domain (PBD). nih.govnih.gov The PBD is essential for Plk1's subcellular localization and its interaction with substrates, representing a specific target for protein-protein interaction inhibitors. nih.govnih.gov

A key breakthrough in this area was the identification of the 1-thioxo-2,4-dihydro- nih.govcancer.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold as a potent and selective inhibitor of the Plk1 PBD. nih.gov Initial screening identified a hit compound from this class with a micromolar affinity for Plk1 PBD. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of multiple inhibitors with significantly improved potency. nih.gov

A crucial advantage of this scaffold is its high specificity for Plk1 PBD over the PBDs of the closely related Plk2 and Plk3 kinases, which are thought to have tumor-suppressive functions. nih.govnih.gov Fluorescence polarization-based assays confirmed that while the compounds effectively inhibit Plk1 PBD, they show no detectable affinity for Plk2 and Plk3 PBDs. nih.govacs.org This selectivity is a significant improvement over other Plk1 inhibitors and is expected to result in a better safety profile by avoiding the inhibition of potentially beneficial kinases. nih.govcancer.gov

Inhibitory Activity and Specificity of nih.govcancer.govnih.govTriazolo[4,3-a]quinazoline Derivatives against Plk PBDs
CompoundScaffold TypePlk1 PBD Inhibition (IC50/Kd)Plk2/3 PBD InhibitionReference
Initial Hit (Compound 4)1-thioxo- nih.govcancer.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one4.4 µM (Kd)No detectable affinity nih.govacs.org
PLHSpT (Control Peptide)Phosphopeptide~450 nM (Kd)Specific for Plk1 nih.govacs.org
Optimized Inhibitors1-thioxo- nih.govcancer.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one≥10-fold higher activity than PLHSpTNo effect on Plk2/3 PBDs nih.govcancer.gov

By effectively blocking the function of the Plk1 PBD, derivatives of the nih.govcancer.govnih.govtriazolo[4,3-a]quinazoline scaffold disrupt critical mitotic events. nih.gov The PBD is necessary for localizing Plk1 to centrosomes and kinetochores during mitosis; its inhibition leads to Plk1 delocalization, which in turn causes mitotic arrest and subsequent cancer cell death. nih.gov

To enhance cellular uptake and efficacy, S-methyl prodrugs of the active 1-thioxo compounds were synthesized. nih.govcancer.gov These prodrugs demonstrated effective inhibition of mitotic progression and cell proliferation in various cancer cell lines. nih.govcancer.gov For example, treatment of cells with these compounds leads to a potent mitotic block. nih.gov This block in the cell cycle ultimately triggers apoptosis (programmed cell death), selectively killing cancer cells that are often "addicted" to Plk1 for their survival. cancer.govnih.gov The anti-proliferative effects have been quantified in multiple cancer cell lines, demonstrating the therapeutic potential of this scaffold. nih.gov

Cellular Activity of a nih.govcancer.govnih.govTriazolo[4,3-a]quinazoline-based Prodrug (Allopole)
Cell LineAssayResultReference
L363 (Multiple Myeloma)MTS Proliferation AssayPotent inhibition of proliferation nih.gov
HeLaCellular LocalizationDisrupted Plk1 localization to centrosomes within 2 hours nih.gov
HeLaCell Cycle AnalysisInduced potent mitotic block nih.gov
Plk1 RNAi cellsProliferation AssaySignificant reduction in proliferation rate at 3-6 µM nih.gov

PCAF Bromodomain Inhibition

While direct inhibition of the P300/CBP-associated factor (PCAF) bromodomain by the specific nih.govnih.govnih.govtriazolo[4,3-a]quinazoline scaffold is not extensively documented in publicly available research, significant work has been conducted on closely related bioisosteres. For instance, research into nih.govnih.govnih.govtriazolo[4,3-c]quinazolines, a regioisomeric form, has identified them as potential PCAF inhibitors with anticancer activity. This line of inquiry was prompted by the discovery of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain. The bioisosteric modification of the triazolophthalazine ring system to the triazoloquinazoline core was explored to develop novel PCAF inhibitors. These studies suggest that the binding to PCAF could be a key mechanism of action for the observed cytotoxic effects of these derivatives in human cancer cell lines.

Furthermore, studies on nih.govnih.govnih.govtriazolo[4,3-a]phthalazines have shown potent inhibition of various bromodomains, including CREB-binding protein (CREBBP), which shares structural similarities with PCAF. nih.gov In one study, a substituted nih.govnih.govnih.govtriazolo[4,3-a]phthalazine demonstrated a strong fit within the CREBBP bromodomain, with the triazole moiety forming crucial hydrogen bonds with a conserved asparagine residue (N1168) and a structural water molecule. researchgate.net This interaction highlights the importance of the triazole ring in anchoring the molecule within the bromodomain binding site.

Kinase Inhibition in Signaling Pathways

The nih.govnih.govnih.govtriazolo[4,3-a]quinazoline framework has been explored for its potential as a kinase inhibitor, a critical area in cancer therapy. While direct evidence for the specific quinazoline (B50416) scaffold is limited, research on the closely related nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline core has yielded promising results. A series of these quinoxaline (B1680401) derivatives were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. nih.gov In vitro assays demonstrated that these compounds could effectively inhibit VEGFR-2, with some derivatives exhibiting IC50 values in the low micromolar range against cancer cell lines. nih.gov

Additionally, other fused triazolo-quinazoline systems have been investigated as kinase inhibitors. For example, quinazoline- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.org Furthermore, patents have been filed for 1H- nih.govnih.govresearchgate.nettriazolo[4,5-h]quinazoline compounds as effective inhibitors of cyclin-dependent kinases (CDKs). google.comwipo.intgoogle.com These findings collectively suggest that the broader triazolo-quinazoline family of compounds holds potential for the development of targeted kinase inhibitors.

Receptor Antagonism

Adenosine (B11128) Receptor Antagonism

The nih.govnih.govnih.govtriazolo[4,3-a]quinazoline scaffold is structurally related to known antagonists of adenosine receptors, which are implicated in various physiological processes. While direct studies on the nih.govnih.govnih.govtriazolo[4,3-a]quinazoline core are not prominent, significant research has been conducted on its isomers and close analogs. For example, derivatives of nih.govnih.govnih.govtriazolo[1,5-c]quinazolines, such as CGS15943, have been identified as potent adenosine receptor antagonists. nih.gov This compound, 9-chloro-2-(2-furanyl) nih.govnih.govnih.govtriazolo[1,5-c]quinazolin-5-amine, demonstrates high affinity for human A3 adenosine receptors. nih.gov

Furthermore, research on nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines, which differ by a single nitrogen atom placement in the six-membered ring, has identified them as a class of selective adenosine A1 receptor antagonists. nih.gov In this series, substitutions at the 1-position of the triazole ring were found to significantly influence affinity and selectivity for the A1 receptor. nih.gov These findings on related heterocyclic systems suggest that the nih.govnih.govnih.govtriazolo[4,3-a]quinazoline scaffold warrants further investigation as a potential source of novel adenosine receptor antagonists.

H1-Antihistaminic Activity

Several series of substituted nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity. In vivo studies on guinea pigs demonstrated that these compounds can significantly protect against histamine-induced bronchospasm. nih.govnih.gov

One notable series, the 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, showed promising results. nih.gov The compound 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one was found to be nearly equipotent to the reference standard, chlorpheniramine (B86927) maleate (B1232345), in protecting against bronchospasm. nih.gov

Another series, the 4-butyl-1-substituted-4H- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones, also exhibited significant H1-antihistaminic activity. nih.gov The compound 4-butyl-1-methyl-4H- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-one emerged as the most active in this series, showing protection from histamine-induced bronchospasm comparable to chlorpheniramine maleate. nih.gov

Below is a data table summarizing the H1-antihistaminic activity of representative compounds.

CompoundSubstitution PatternProtection from Bronchospasm (%)Reference
1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one1-methyl, 4-(3-methylphenyl)70.0 nih.gov
Chlorpheniramine maleate (Reference)-71.0 nih.gov
4-butyl-1-methyl-4H- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-one1-methyl, 4-butyl71.91 nih.gov
Chlorpheniramine maleate (Reference)-71.0 nih.gov

Anticonvulsant Activity Mechanisms

Influence on GABA Neurotransmission and Glutamate (B1630785) Decarboxylase (GAD)

The anticonvulsant properties of nih.govnih.govnih.govtriazolo[4,3-a]quinazoline derivatives have been linked to their influence on the GABAergic system. A study on a series of 5-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines revealed that their anticonvulsant effects are likely mediated through the enhancement of γ-aminobutyric acid (GABA) neurotransmission. researchgate.net

Further studies on related quinazoline structures have also pointed towards a GABA-mediated mechanism of anticonvulsant activity. mdpi.com Molecular docking studies of some quinazoline derivatives have shown a high affinity for the GABA-A receptor, suggesting that these compounds may act as positive allosteric modulators. mdpi.com

Below is a data table highlighting a key compound and its proposed mechanism.

CompoundED50 (mg/kg) in MES testProposed Mechanism of ActionReference
5-pentyloxy- nih.govnih.govnih.govtriazolo[4,3-a]quinazoline19.7Increasing GABAergic neurotransmission; Activating GAD or inhibiting GABA-T researchgate.net

Inhibition of α-Oxoglutarate Aminotransferase (GABA-T)

Research into the specific inhibitory effects of nih.govnih.govnih.govtriazolo[4,3-a]quinazoline on α-Oxoglutarate Aminotransferase, also known as GABA-transaminase (GABA-T), is an area of ongoing investigation. While the broader class of triazole derivatives has been studied for their anticonvulsant properties, which can be linked to the modulation of the GABAergic system, direct and detailed mechanistic studies on nih.govnih.govnih.govtriazolo[4,3-a]quinazoline's interaction with GABA-T are not extensively documented in the public domain. The modulation of GABA-T activity is a key strategy in the development of anticonvulsant drugs, as inhibiting this enzyme leads to increased levels of the inhibitory neurotransmitter GABA in the brain. nih.gov

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Derivatives of the 1,2,4-triazole (B32235) scaffold have been identified as potent modulators of voltage-gated sodium channels (VGSCs). researchgate.netnih.gov Mechanistic studies suggest that these compounds can act as ligands for VGSCs, with some derivatives showing activity in the low micromolar range. researchgate.net The interaction with VGSCs is a crucial mechanism for anticonvulsant activity. researchgate.netnih.gov Docking simulations have been employed to understand the binding modes of these compounds within the human VGSC, revealing that specific structural features, such as unbranched alkyl chains attached to the triazole core, are essential for strong interactions and good anticonvulsant activity. researchgate.netnih.gov

Antimicrobial and Antiviral Activity Mechanisms

The nih.govnih.govnih.govtriazolo[4,3-a]quinazoline nucleus and its derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.

Antifungal Mechanisms

The antifungal activity of triazole derivatives is a well-established area of research. nih.govresearchgate.net Many commercially available antifungal drugs feature a triazole core. nih.gov The mechanism of action for many triazole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. Derivatives of nih.govnih.govnih.govtriazolo[1,5-a]quinazolinone have shown inhibitory effects against various fungal strains, including Aspergillus niger, Candida albicans, and Aspergillus flavus. nih.gov The hydrophobic nature of some of these compounds may facilitate their passage across biological membranes to reach their target. nih.gov

Antiviral Mechanisms (e.g., HSV-1, Coxsackie B4, Adeno type 7)

Herpes Simplex Virus-1 (HSV-1): Certain derivatives of the broader 1,2,4-triazoloazine class have been identified as inhibitors of HSV-1 replication. nih.gov The proposed mechanism of action involves the blocking of DNA dependent DNA polymerase, a critical enzyme for viral replication. nih.gov Some 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated the ability to inhibit the expression of key viral proteins like ICP0, ICP4, and gC, without affecting viral DNA replication, suggesting a different mechanism of action from traditional antiviral drugs like acyclovir. nih.gov

Coxsackievirus B4 (CVB4): Benzo[g]quinazoline derivatives have shown promising antiviral activity against CVB4. nih.gov Docking studies suggest that these compounds can bind to and interact with key viral enzymes, such as the 3C protease (3Cpro) and RNA-dependent RNA polymerase (RdRp). nih.gov The nitrogen atoms within the quinazoline scaffold appear to be important for these interactions, forming hydrogen bonds with essential amino acid residues in the active sites of these enzymes. nih.gov Coxsackie B viruses are a group of six serotypes of enteroviruses that can cause a range of illnesses. wikipedia.org

Adeno type 7: While the provided search results mention antiviral activity against various viruses, specific mechanistic studies on the interaction of nih.govnih.govnih.govtriazolo[4,3-a]quinazoline with Adeno type 7 were not found.

Antihypertensive Activity Mechanisms

Quinazoline and its condensed heterocyclic derivatives are known for their antihypertensive properties. nih.govnih.gov A well-known class of antihypertensive drugs, including prazosin, terazosin, and doxazocin, are quinazoline derivatives that act as α-1 adrenergic receptor blockers. nih.gov This blockade leads to the relaxation of blood vessels and a subsequent reduction in blood pressure. Some synthesized nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives have been evaluated for their effects on heart rate and blood pressure, with some compounds demonstrating a reduction in blood pressure and a suppressive effect on heart rate. nih.gov The specific mechanism for these nih.govnih.govnih.govtriazolo[4,3-a]quinazoline derivatives is likely related to their interaction with adrenergic receptors, although further detailed mechanistic studies are needed for confirmation.

Antioxidant Mechanisms oftandfonline.comnih.govresearchgate.netTriazolo[4,3-a]quinazoline Derivatives

The antioxidant potential of the tandfonline.comnih.govresearchgate.nettriazoloquinazoline scaffold has been a subject of scientific investigation, with various studies exploring the ability of its derivatives to counteract oxidative stress. The core structure, a fusion of a triazole and a quinazoline ring system, provides a versatile template for chemical modifications aimed at enhancing free radical scavenging and other antioxidant activities. Research in this area often employs a variety of in vitro assays to elucidate the mechanisms and structure-activity relationships that govern the antioxidant capacity of these compounds.

Detailed Research Findings

Studies on isomers and derivatives of the triazoloquinazoline family, such as 1,2,4-triazolo[1,5-a]quinazolines and benzo[g]triazoloquinazolines, have provided significant insights into their antioxidant behavior. These investigations typically utilize assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the reducing power capability (RPC) assay to evaluate antioxidant efficacy. tandfonline.comnih.govresearchgate.net

For instance, a series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their antioxidant activities. The results indicated that the antioxidant capacity of these compounds ranged from weak to high, with some derivatives showing superior activity compared to the standard antioxidant butylated hydroxyl toluene (B28343) (BHT). tandfonline.com Specifically, compounds substituted with certain functional groups demonstrated a high capacity to deplete DPPH free radicals. nih.gov

Further investigations into benzo[g]triazoloquinazolines revealed that their antioxidant activity is influenced by the nature and position of substituents on the quinazoline ring. researchgate.net Some of these derivatives exhibited moderate to good DPPH scavenging effects. researchgate.net The presence of specific groups, such as lactam and thiolactam moieties, was found to be particularly influential in enhancing the antioxidant activity. researchgate.net

The proposed mechanisms for the antioxidant action of these compounds often involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). The ability of the triazoloquinazoline nucleus to donate a hydrogen atom or an electron to a free radical is a key factor in its antioxidant potential. Density functional theory (DFT) studies have been employed to support these mechanistic hypotheses, correlating the electronic properties of the molecules with their observed antioxidant activity. tandfonline.comresearchgate.net

A study on 1,2,4-triazolo-quinazoline-thiones also highlighted the antioxidant potential within this chemical class. Several synthesized compounds from this series displayed promising free radical scavenging activity in the DPPH assay, with one derivative showing significant antioxidant effects comparable to ascorbic acid. nih.gov

The following interactive data tables summarize the antioxidant activity of various triazoloquinazoline derivatives as reported in the literature.

DPPH Radical Scavenging Activity of Triazoloquinazoline Derivatives

Compound SeriesKey FindingsReference
1,2,4-Triazolo[1,5-a]quinazolinesActivity ranged from weak to high. Compounds 30, 36, and 38-40 showed the highest capacity to deplete DPPH radicals, comparable to BHT. tandfonline.comnih.gov
Benzo[g]triazoloquinazolinesCompounds 1 and 14, containing lactam and thiolactam groups respectively, showed the highest antioxidant activity in this series. Other derivatives exhibited moderate scavenging effects. researchgate.net
1,2,4-Triazolo-quinazoline-thionesCompounds 2a, and 2e-i showed promising activity, while compound 2d demonstrated significant antioxidant activity comparable to ascorbic acid. nih.gov

Ferric Reducing Antioxidant Power (FRAP) and Reducing Power Capability (RPC) of Triazoloquinazoline Derivatives

Compound SeriesAssayKey FindingsReference
1,2,4-Triazolo[1,5-a]quinazolinesFRAPA range of activities was observed across the series. tandfonline.com
RPCVarious derivatives demonstrated reducing power capabilities. tandfonline.com
Benzo[g]triazoloquinazolinesFRAPDerivatives exhibited a range from weak to high activity. researchgate.net
RPCA spectrum of reducing power was noted among the tested compounds. researchgate.net

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in the rational design of nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinazoline derivatives by predicting their binding affinity and mode of interaction with biological targets.

For instance, in the pursuit of new anticancer agents, docking studies have been performed on various derivatives to investigate their binding patterns against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. nih.govnih.gov Similarly, derivatives of the related nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline scaffold have been designed and evaluated as DNA intercalators and topoisomerase II (Topo II) inhibitors through extensive docking simulations. researchgate.netnih.gov These studies help in the initial screening of large libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for binding affinity and specificity.

Studies on quinazolinone-based compounds targeting poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) have identified key interactions. For example, the carbonyl oxygen and a nitrogen atom of the quinazolinone ring system were shown to form essential hydrogen bonds with the amide group of asparagine 433 (Asn433) in BRD4. nih.gov In another study targeting VEGFR-2, derivatives were designed to fit into the ATP-binding site, forming specific hydrogen bonds that are crucial for inhibitory activity. nih.gov Research on spiro nih.govresearchgate.netrsc.orgtriazolo[1,5-c]quinazoline derivatives as diacylglycerol kinase α (DGK-α) modulators identified critical hydrogen bonding with tryptophan 151 (TRP151), glutamic acid 166 (GLU166), and arginine 126 (ARG126). nih.gov

ScaffoldTarget ProteinInteracting ResiduesInteraction TypeSource
Quinazolin-4(3H)-oneBRD4Asn433Hydrogen Bond nih.gov
Quinazolin-4(3H)-onePARP1Gly863Hydrogen Bond nih.gov
Spiro nih.govresearchgate.netrsc.orgtriazolo[1,5-c]quinazolineDGK-αTRP151, GLU166, ARG126Hydrogen Bond nih.gov
nih.govresearchgate.netrsc.orgTriazolo[4,3-a]quinoxalineVEGFR-2(Not specified)(Not specified) nih.gov

Molecular docking is also employed to identify and characterize potential binding sites, or "druggable cavities," on a target protein's surface. A study on human DGK-α identified five distinct binding pockets. nih.gov The largest of these cavities, with a volume of 179 ų, showed moderate to strong interactions with reference compounds. nih.gov In contrast, another cavity of 121 ų showed the strongest binding for a specific inhibitor (R59949, -8.1 kcal/mol), highlighting how different structural features can lead to preferences for specific binding cavities. nih.gov This analysis is vital for designing inhibitors with novel binding modes or for targeting allosteric sites to achieve greater selectivity.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by docking. In a study on substituted tetrazoloquinazoline, a related quinazoline derivative, MD simulations were run for 150 nanoseconds. nih.gov The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD), with low average RMSD values and minimal fluctuations indicating a stable and strong binding interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 1,2,4-triazole, QSAR models have been successfully developed to correlate quantum chemical descriptors with their α-glucosidase inhibitory activity. rsc.org

In one study, multiple linear regression (MLR) was used to generate a statistically significant model. rsc.org In another, a 3D-QSAR model was developed for 1,2,4-triazole derivatives with activity against the COX-2 enzyme. nih.gov This model, which included features like hydrogen bond donors and aromatic rings, could effectively discriminate between active and inactive compounds, thereby guiding the design of more potent inhibitors. nih.gov

ScaffoldTargetModeling TechniqueKey FindingSource
1,2,4-Triazoloneα-glucosidaseMLRGood correlation between quantum descriptors and activity. rsc.org
1,2,4-TriazoleCOX-23D-QSARModel (AADRRR_2) discriminated between active and inactive compounds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations are widely applied to the nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinazoline scaffold and its analogs to understand their fundamental chemical nature. mdpi.comtandfonline.com

These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mui.ac.ir The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. mui.ac.ir Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which reveal the charge distribution on the molecular surface and identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

A significant application of DFT is in explaining and predicting the regioselectivity of chemical reactions. In the synthesis of derivatives of 1,2,4-triazole-3-thiones, DFT calculations have been used to reliably determine the site of alkylation. uzhnu.edu.ua By comparing the experimentally observed NMR chemical shifts with those predicted using the Gage-Independent Atomic Orbital (GIAO) DFT method, researchers could confirm that S-alkylation occurred selectively. uzhnu.edu.ua Reactivity descriptors derived from DFT, such as Fukui functions and partial charges, were also used to rationalize the observed regioselectivity, providing a powerful tool for predicting reaction outcomes and designing synthetic pathways. uzhnu.edu.ua

Conclusion

Cyclization Strategies forekb.egnih.govresearchgate.netTriazolo[4,3-a]quinazoline Core Formation

The formation of the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core relies on various cyclization strategies, which are foundational to the synthesis of its derivatives. These strategies often involve the sequential or concerted formation of the triazole ring onto a pre-existing quinazoline or quinazolinone moiety.

Multi-Step Reaction Sequences in Core Synthesis

The construction of the nih.govresearchgate.nettriazolo[4,3-a]quinazoline skeleton frequently employs multi-step reaction sequences. These sequences provide a controlled and versatile approach to assemble the complex heterocyclic framework. A common strategy begins with the synthesis of a quinazolinone precursor, which is then elaborated to form the fused triazole ring. For instance, a series of 3-(substituted phenyl)-8-(substituted)-9-(substituted)- nih.govresearchgate.nettriazolo[4,3-c] quinazoline derivatives were synthesized through a multi-component reaction involving 7-(substituted)-6-(substituted)-3H-quinazolin-4-one derivatives, hydrazine (B178648) hydrate (B1144303), and a substituted aromatic aldehyde. researchgate.net This approach, often facilitated by microwave irradiation, allows for the efficient, one-pot construction of the target scaffold in good yields. researchgate.net

Another multi-step approach involves the initial preparation of N-butyryl anthranilic acid from anthranilic acid and butyryl chloride. nih.gov This intermediate is then cyclized using acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one derivative. Subsequent reaction with amines leads to the corresponding quinazolinone, which can be further modified and cyclized to afford the desired triazoloquinazoline system. nih.gov These multi-step syntheses, while sometimes lengthy, offer the advantage of building molecular complexity in a stepwise and often highly controlled manner. youtube.com

Utilization of Isatoic Anhydride and Anthranilic Acid Precursors

Isatoic anhydride and anthranilic acid are versatile and readily available starting materials for the synthesis of quinazoline-based heterocycles, including the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core. researchgate.netgeneris-publishing.com Anthranilic acid can be converted to quinazolin-4-one by heating with an excess of formamide. generis-publishing.com This quinazolinone can then serve as a key intermediate for further elaboration into the triazoloquinazoline system.

Isatoic anhydride, which can be prepared from anthranilic acid and phosgene, is another crucial precursor. orgsyn.orgnih.gov It can undergo N-alkylation or N-benzylation to provide substituted derivatives that are valuable building blocks for various nitrogen-containing heterocycles. nih.gov The reaction of isatoic anhydride with amines can lead to the formation of N-substituted quinazoline-2,4-diones, which can be further functionalized. jst.go.jp For example, chlorination of quinazoline-2,4(1H,3H)-dione, derived from anthranilic acid, with phosphorus oxychloride yields 2,4-dichloroquinazoline (B46505), a versatile intermediate for nucleophilic substitution reactions. nih.gov

The general synthetic utility of these precursors is highlighted in the preparation of various quinazolinone derivatives, which are often the direct precursors to the target triazoloquinazolines. organic-chemistry.org

Hydrazine-Mediated Cyclocondensation Approaches

Hydrazine and its derivatives play a pivotal role in the formation of the triazole ring in nih.govresearchgate.nettriazolo[4,3-a]quinazoline synthesis. mdpi.com These approaches typically involve the reaction of a hydrazine derivative with a suitable quinazoline precursor containing an electrophilic center.

One common method starts with a 2-substituted quinazolinone, such as 3-methyl-2-sulfanyl-3,4-dihydro-4-quinazolinone. mdpi.com Hydrazinolysis of this compound displaces the sulfanyl (B85325) group to form a 2-hydrazino-3-methyl-3,4-dihydro-4-quinazolinone intermediate. mdpi.com Subsequent reaction with a one-carbon synthon, like carbon disulfide, leads to the cyclocondensation and formation of the triazole ring, yielding the desired 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one. mdpi.com

Another strategy involves the use of 4-hydrazinoquinazoline, which can be condensed with reagents like diethyl oxalate (B1200264) to form a 3-ethoxycarbonyl- nih.govresearchgate.nettriazolo[4,3-c]quinazoline. researchgate.net This ester can then be converted to the corresponding carbohydrazide (B1668358) by treatment with hydrazine hydrate, providing a key intermediate for further functionalization. researchgate.net The reaction of 4-chloroquinazolines with hydrazine hydrate can also lead to the formation of triazole-containing structures through ring transformation reactions. rsc.org These hydrazine-mediated cyclocondensation reactions are a cornerstone for the synthesis of the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core.

Oxidative Cyclization Methods for Derivative Synthesis

Oxidative cyclization represents an efficient strategy for the synthesis of nih.govresearchgate.nettriazolo[4,3-a]quinazoline derivatives. These methods often involve the intramolecular cyclization of a suitable precursor under oxidative conditions. A notable example is the synthesis of 3-aryl- nih.govresearchgate.nettriazolo[4,3-c]quinazolines from hydrazone precursors. urfu.ru The hydrazones, prepared from the corresponding quinazolinones, undergo oxidative cyclization with bromine in glacial acetic acid at room temperature to afford the target triazoloquinazolines. urfu.ru

Another approach utilizes N-chlorosuccinimide (NCS) as a mild oxidizing agent for the cyclization of hydrazones derived from 2-hydrazinopyridine (B147025) and various aldehydes. mdpi.com This method proceeds via the initial formation of a chlorohydrazone, followed by elimination of HCl to generate a nitrilimine intermediate, which then undergoes intramolecular cyclization to form the triazolopyridine ring system. A similar principle can be applied to quinazoline-based hydrazones.

Furthermore, oxidative conditions can be employed in the synthesis of quinazolin-4(3H)-ones, which are key precursors for triazoloquinazolines. mdpi.com For instance, the reaction of o-aminobenzamides with styrenes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of 2-substituted quinazolin-4(3H)-ones through an oxidative olefin bond cleavage and subsequent annulation. mdpi.com These oxidative methods provide a powerful tool for the construction of the heterocyclic core and its derivatives.

Functionalization and Derivatization at Key Positions

Once the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core is assembled, further functionalization and derivatization at key positions are crucial for modulating the compound's properties. Nucleophilic and electrophilic substitution reactions are primary methods for introducing a wide range of substituents.

Nucleophilic and Electrophilic Substitution Reactions

The nih.govresearchgate.nettriazolo[4,3-a]quinazoline scaffold possesses multiple sites susceptible to both nucleophilic and electrophilic attack, allowing for diverse functionalization.

Nucleophilic Substitution:

A common strategy for introducing nucleophiles is through the displacement of a suitable leaving group, such as a halogen or a methylsulfanyl group. For example, 5-chloro- nih.govresearchgate.nettriazolo[1,5-a]quinazolines, prepared by chlorination of the corresponding quinazolin-5-ones with phosphorus oxychloride, readily undergo nucleophilic substitution with various nucleophiles. nih.gov Similarly, the methylsulfanyl group in certain derivatives can be displaced by nucleophiles. urfu.ru The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloroquinazoline precursors is well-documented, with the 4-position being generally more reactive towards amine nucleophiles. nih.gov

The reaction of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one with alkyl and aryl halides results in S-substituted derivatives via nucleophilic attack of the sulfur atom. mdpi.com

Electrophilic Substitution:

Electrophilic substitution reactions allow for the introduction of various functional groups onto the aromatic rings of the quinazoline moiety. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents on the ring system.

Furthermore, the nitrogen atoms within the triazole and quinazoline rings can act as nucleophiles, reacting with electrophiles. For instance, the reaction of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-one with acyl halides can lead to N-acylation products. mdpi.com The reaction of 3-carbohydrazide derivatives of nih.govresearchgate.nettriazolo[4,3-c]quinazoline with electrophiles like potassium thiocyanate, phenylisothiocyanate, or carbon disulfide leads to the formation of various functionalized derivatives. researchgate.net

The table below summarizes some examples of nucleophilic and electrophilic substitution reactions on the nih.govresearchgate.nettriazolo[4,3-a]quinazoline system.

PrecursorReagentProduct TypeReference
5-Chloro- nih.govresearchgate.nettriazolo[1,5-a]quinazolinesVarious nucleophiles5-Substituted- nih.govresearchgate.nettriazolo[1,5-a]quinazolines nih.gov
4-Methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-oneAlkyl/Aryl halidesS-Substituted derivatives mdpi.com
4-Methyl-1-thioxo-1,2,4,5-tetrahydro nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-oneAcyl halidesN-Acyl derivatives mdpi.com
nih.govresearchgate.netTriazolo[4,3-c]quinazoline-3-carbohydrazidePhenylisothiocyanateHydrazinecarbothioamide derivative researchgate.net
nih.govresearchgate.netTriazolo[4,3-c]quinazoline-3-carbohydrazideCarbon disulfidePotassium salt of dithiocarbazate researchgate.net

Cross-Coupling Reactions for Diverse Substituent Introduction

The introduction of a wide array of substituents onto the nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazoline scaffold can be effectively achieved through modern cross-coupling reactions. While direct applications on this specific heterocycle are emerging, analogous strategies on related fused triazole systems, such as nih.govmdpi.comdoaj.orgtriazolo[4,3-a]pyridines, demonstrate the power of these methods. Palladium-catalyzed reactions are particularly prominent in this context.

One notable strategy involves the palladium-catalyzed addition of hydrazides to a halo-substituted heterocycle, such as 2-chloropyridine, which serves as a foundational step for building the fused triazole ring system. organic-chemistry.org This approach chemoselectively forms the crucial N-N bond, setting the stage for subsequent cyclization. organic-chemistry.org

Furthermore, once the triazolo-fused heterocyclic core is established, further functionalization can be achieved via standard cross-coupling protocols. For instance, Suzuki-Miyaura and Sonogashira coupling reactions have been successfully performed on halogenated nih.govmdpi.comdoaj.orgtriazolo[1,5-a]pyridine derivatives. nih.gov These reactions allow for the introduction of various aryl, heteroaryl, and alkynyl groups, highlighting the potential for creating a diverse library of substituted nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazolines. A bromo-functionalized triazolopyridine, for example, can react with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh3)4 to yield the corresponding arylated product. nih.gov Similarly, an iodo-substituted analogue can be coupled with a terminal alkyne under Sonogashira conditions. nih.gov

Modifications at the Triazole and Quinazoline Rings

Beyond the initial construction of the heterocyclic system, subsequent modifications to both the triazole and quinazoline rings are essential for fine-tuning molecular properties. These modifications can involve alkylation, acylation, chlorination, and the application of click chemistry.

Regioselective N-alkylation has been documented for the related nih.govmdpi.comdoaj.orgtriazolo[1,5-a]quinazolin-5-one system. nih.gov When these compounds are treated with alkyl halides in the presence of a base like potassium carbonate in DMF, alkylation occurs specifically at the N-4 position of the quinazoline ring system to produce 4-alkyl nih.govmdpi.comdoaj.orgtriazolo[1,5-a]quinazolin-5-ones. nih.gov Similarly, reactions on the N-6 position of the 3-methyl- nih.govmdpi.comdoaj.orgtriazolo[4,3-c]quinazolin-5(6H)-one derivative with reagents like cinnamoyl chloride or chloroesters lead to the introduction of diverse substituents at that nitrogen.

The quinazolinone moiety can also undergo other transformations. For example, the carbonyl group in nih.govmdpi.comdoaj.orgtriazolo[1,5-a]quinazolin-5-ones can be converted to a chlorine atom using reagents like phosphorus oxychloride or oxalyl chloride. nih.gov This creates a 5-chloro- nih.govmdpi.comdoaj.orgtriazolo[1,5-a]quinazoline, a versatile intermediate for further nucleophilic substitution reactions. nih.gov

Click chemistry has emerged as a powerful tool for modifying the quinazoline scaffold to introduce a triazole moiety. nih.gov This approach allows for the efficient construction of triazole-modified quinazoline derivatives, demonstrating a modular strategy for creating complex molecular architectures. nih.gov

Regioselective Synthesis and Control innih.govmdpi.comdoaj.orgTriazolo[4,3-a]quinazoline Systems

Regioselectivity is a paramount concern in the synthesis of nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazolines, as the arrangement of atoms in the final structure dictates its properties. The reaction between two asymmetrical reagents can often lead to multiple isomers. Controlling which isomer is formed is a key synthetic challenge. For example, in the synthesis of hexahydro- nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazolin-9-ones from 2-thioxopyrimidin-4-ones and hydrazonoyl chlorides, the reaction proceeds with high regioselectivity to form the angular regioisomer over the linear alternative. nih.gov This selectivity was confirmed by crystallographic and NMR studies and appears to be governed by electronic rather than steric factors. nih.gov

Regioselectivity in Electrophilic Attack

A detailed study of electrophilic attack on the thioamide moiety of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazolin-5-one provides significant insight into regiochemical control. nih.gov This molecule contains an ambident nucleophile with two potential sites for electrophilic attack: the sulfur atom and a nitrogen atom of the triazole ring. nih.govresearchgate.net The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, a classic example of kinetic versus thermodynamic control. nih.gov

Reactions with Alkyl and Aryl Halides: When the model compound reacts with alkyl halides or activated aryl halides like 2,4-dinitrochlorobenzene, the reaction selectively occurs at the sulfur atom to yield the S-substituted derivatives. nih.govresearchgate.net This outcome is considered to be orbitally controlled. Theoretical DFT studies indicate a larger HOMO coefficient on the sulfur atom compared to the nitrogen, favoring electrophilic attack at the sulfur. nih.govresearchgate.net

Reactions with Acyl Halides: The reaction with acyl halides is more complex and demonstrates a shift from kinetic to thermodynamic control. nih.gov Initially, at lower temperatures or shorter reaction times, the reaction yields the S-acyl product, which is the kinetically favored isomer. nih.gov However, if the reaction time is extended or the mixture is heated, a transacylation reaction occurs, leading to the formation of the more stable N²-acyl derivative as the thermodynamic product. nih.gov Interestingly, certain acyl halides like benzoyl chloride yield only the N-acyl derivative, suggesting that the nature of the acyl group also influences the reaction pathway. nih.gov

Reactions at the Nitrogen Atom: In contrast to the S-alkylation observed with alkyl halides, reactions with other types of electrophiles can be directed to the nitrogen atom. The reaction of 4-methyl-1-thioxo-1,2,4,5-tetrahydro nih.govmdpi.comdoaj.orgtriazolo[4,3-a]quinazolin-5-one with amines in the presence of formaldehyde (B43269) results in N-substituted derivatives. mdpi.com This regioselectivity towards nitrogen is attributed to strong Coulombic attraction. mdpi.com

The table below summarizes the regioselective outcomes of various electrophilic reactions with the model thioamide compound.

Electrophile Reaction Conditions Primary Product (Kinetic) Final Product (Thermodynamic) Primary Site of Attack Reference
Alkyl HalidesVarious solvents (e.g., ethanol)S-Alkyl derivativeS-Alkyl derivativeSulfur nih.gov
2,4-DinitrochlorobenzeneTriethylamineS-Aryl derivativeS-Aryl derivativeSulfur nih.gov
Pivaloyl ChlorideBenzene (B151609), triethylamine, reflux (15 min)S-Acyl derivative (minor)N²-Acyl derivative (major)Sulfur (kinetic), Nitrogen (thermodynamic) nih.gov
Ethyl ChloroformateBenzene, triethylamine, refluxS-Acyl derivative (minor)N²-Acyl derivative (major)Sulfur (kinetic), Nitrogen (thermodynamic) nih.gov
Benzoyl ChlorideBenzene, triethylamine, reflux-N²-Acyl derivativeNitrogen nih.gov
Amines + Formaldehyde-N-Substituted derivativeN-Substituted derivativeNitrogen mdpi.com

Examination of Fused Ring System Conformations

The core structure of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline consists of a quinazoline ring fused with a 1,2,4-triazole (B32235) ring. The quinazoline part, a fusion of a benzene ring and a pyrimidine (B1678525) ring, generally imparts a high degree of planarity to the molecule due to the aromatic nature of both constituent rings. Similarly, the 1,2,4-triazole ring is itself a planar aromatic heterocycle.

In many instances, the fused nih.govresearchgate.netresearchgate.nettriazoloquinazoline system is utilized as a planar aromatic scaffold in the design of new molecules. For example, the related nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline moiety has been effectively used as a planar chromophore in the development of DNA intercalators. nih.gov This planarity is crucial for enabling the molecule to insert itself between the base pairs of DNA.

However, the introduction of substituents can lead to significant deviations from planarity. X-ray diffraction studies on certain amino-biphenyl substituted nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline derivatives have confirmed that the molecules are non-planar. The presence of bulky substituents can cause steric hindrance, forcing the rings to twist out of plane. For instance, an ethyl group at the triazole ring of some nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazolines can induce considerable twisting of an attached biphenyl (B1667301) moiety.

While direct crystallographic or computational studies specifically on the unsubstituted nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline are not extensively reported in the reviewed literature, the fundamental principles of fused aromatic systems suggest a largely planar conformation. The degree of planarity in substituted derivatives will ultimately be dictated by the nature and position of the substituents, which can introduce torsional strain and lead to distorted geometries.

Tautomeric Forms and Their Interconversion innih.govresearchgate.netresearchgate.netTriazolo[4,3-a]quinazoline Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a key feature of many heterocyclic compounds, including derivatives of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline. This phenomenon is particularly prominent in derivatives containing thiol or amino groups, leading to different structural forms that can coexist in equilibrium.

Thiol-Thione Tautomerism

A significant example of tautomerism in this class of compounds is the thiol-thione equilibrium, which occurs in derivatives bearing a sulfur atom. This involves the migration of a proton between the sulfur and a nitrogen atom within the triazole ring. The two tautomeric forms are the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C-S-H bond and a C=N bond).

Computational and experimental studies on the parent 1,2,4-triazole-3-thione molecule and its derivatives consistently show that the thione form is the more stable tautomer in the gas phase and in various solvents. nih.govbohrium.com Quantum chemical investigations using methods such as Density Functional Theory (DFT) have revealed that the thione tautomer is energetically favored. nih.gov This stability is attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds in the thiol form.

In the solid state, the thione form is also predominant. bohrium.com However, in solution, the thiol form can be present, and the position of the equilibrium can be influenced by the solvent. bohrium.com For example, the synthesis of 5-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-4-amino-4H-1,2,4-triazole-3-thiol demonstrates a practical case where the thiol group is explicitly part of the final structure, as confirmed by spectral data showing a signal for the SH proton. researchgate.net

The general preference for the thione form is a critical consideration in the design of molecules for biological applications, as the specific tautomer present can dictate its binding interactions with a biological target. ias.ac.in

Influence of Substituents on Tautomeric Preferences

Substituents attached to the nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline core can significantly influence the position of the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in stabilizing or destabilizing one tautomer over another.

Studies on related heterocyclic systems, such as 1-benzamidoisoquinolines, provide a clear model for this effect. In these systems, a direct correlation exists between the electronic properties of a substituent on a phenyl ring and the ratio of amide to enol tautomers. nih.gov

Electron-donating groups (like -NMe₂) tend to stabilize the amide tautomer, increasing its relative population in the equilibrium mixture. nih.gov

Electron-withdrawing groups (like -NO₂) favor the enol tautomer. nih.gov

This principle can be applied to the tautomerism in nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazoline derivatives. For instance, in the thiol-thione equilibrium, an electron-donating group on the quinazoline ring would be expected to increase the electron density on the triazole nitrogen, potentially further stabilizing the N-H bond and favoring the thione form. Conversely, a strong electron-withdrawing group could shift the equilibrium, making the thiol form more favorable than it would be in an unsubstituted molecule.

Interestingly, some computational studies on substituted 1,2,4-triazole-3-thiones have indicated that while substituents do have an effect, it may not be substantial enough to overcome the intrinsic stability of the thione form in the gas phase. nih.gov However, in solution, where intermolecular interactions with the solvent are also at play, the influence of substituents can be more pronounced. The polarity of the solvent can alter the strength of the substituent effect, either enhancing or weakening intramolecular interactions that stabilize a particular tautomer.

The interplay between the substituent's electronic character and the solvent environment ultimately determines the precise tautomeric ratio, a critical factor for the compound's chemical reactivity and biological activity.

Elucidation of Key Pharmacophores for Target Interactions

The nih.govnih.govnih.govtriazolo[4,3-a]quinazoline scaffold itself represents a key pharmacophore, primarily due to its planar, polyaromatic nature which allows it to intercalate between the base pairs of DNA. nih.gov This intercalation is a critical interaction for the anticancer properties of many of these analogs. For high-affinity DNA binding, a few key pharmacophoric features have been identified. nih.gov

A crucial element is the planar aromatic system provided by the fused rings of the triazoloquinazoline core. nih.gov This planarity is thought to be essential for effective stacking interactions with DNA base pairs. nih.gov Furthermore, the presence of substituents that can act as groove-binding side chains significantly enhances binding affinity. nih.gov In silico studies and experimental data suggest that these side chains interact with the minor groove of the DNA helix, further stabilizing the drug-DNA complex. nih.gov

In the context of adenosine (B11128) receptor antagonism, the triazoloquinazoline nucleus shows structural similarities to adenine (B156593) and adenosine, allowing it to bind to these receptors. nih.gov The nitrogen-rich triazole ring and the quinazoline system likely participate in key hydrogen bonding and aromatic stacking interactions within the receptor binding pockets. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of nih.govnih.govnih.govtriazolo[4,3-a]quinazoline analogs can be finely tuned by the introduction of various substituents at different positions on the heterocyclic core.

Positional Effects of Substituents on Activity

The position of a substituent on the nih.govnih.govnih.govtriazolo[4,3-a]quinazoline ring system has a profound impact on both the potency and selectivity of the compound. For instance, in a series of 1-substituted 4-[chloropyrazolyl] nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines, the nature of the substituent at the 1-position was found to be a key determinant of their binding affinity for different receptors. nih.gov

A methyl group at the 1-position resulted in submicromolar affinity for the benzodiazepine (B76468) binding site of GABAA receptors. nih.gov However, replacing the small methyl group with larger substituents, such as a 2-thienylmethyl group, led to a decrease in binding to benzodiazepine and A2A adenosine receptors, but a significant increase in affinity for the A1 adenosine receptor. nih.gov This highlights a distinct positional effect where the bulk of the substituent at the 1-position can switch the receptor selectivity profile.

Similarly, for nih.govnih.govnih.govtriazolo[4,3-a]quinoxalin-4-amines, substitution at the 1-position with a trifluoromethyl group was found to be optimal for A1 adenosine receptor affinity. nih.gov This resulted in a compound with a high affinity of 7.3 nM and a 138-fold selectivity for the A1 receptor. nih.gov

In a series of antibacterial nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, cyclocondensation reactions at the 1-amino position led to tetracyclic compounds with enhanced antibacterial activity. nih.gov Specifically, the derivatives from reactions with diethyl ethoxymethylene malonate and dimethyl acetylenedicarboxylate (B1228247) showed the most significant antibacterial effects. nih.gov

The following table summarizes the effect of substituents at the 1-position on the biological activity of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline analogs.

Substituent at Position 1 Biological Target Effect on Activity
MethylBenzodiazepine ReceptorSubmicromolar affinity (Ki = 340 nM) nih.gov
2-ThienylmethylAdenosine A1 ReceptorIncreased affinity and selectivity (Ki = 200 nM) nih.gov
TrifluoromethylAdenosine A1 ReceptorOptimal affinity (7.3 nM) and high selectivity nih.gov
Cyclized heterocycle (from DEMM)BacteriaGreatest antibacterial activity nih.gov
Cyclized heterocycle (from DMAD)BacteriaGreatest antibacterial activity nih.gov

Optimization of Side Chains and End Groups

The optimization of side chains and end groups attached to the nih.govnih.govnih.govtriazolo[4,3-a]quinazoline core is a critical strategy for enhancing biological activity. In the case of adenosine receptor antagonists, an N-cyclopentyl group was found to improve both affinity and selectivity for the A1 receptor. nih.gov

For a series of 1-substituted 4-[chloropyrazolyl] nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines, a systematic variation of the substituent at the 1-position from a small methyl group to larger arylmethyl groups demonstrated the importance of the side chain's size and nature. nih.gov The 2-thienylmethyl derivative emerged as the most potent and selective A1 adenosine receptor ligand in this series. nih.gov

The table below illustrates the impact of side chain modifications on the binding affinities of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline analogs for adenosine receptors. nih.gov

Compound Substituent at Position 1 A1 Receptor Ki (nM) A2A Receptor Ki (μM) Benzodiazepine Receptor Ki (nM)
3a Methyl78501.43340
3f 2-Thienylmethyl200>10>10000

Correlation between Molecular Interactions and Binding Affinities

The binding affinities of nih.govnih.govnih.govtriazolo[4,3-a]quinazoline analogs are directly correlated with the specific molecular interactions they form within their biological targets. In silico docking studies of related nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives as DNA intercalators have provided insights into these interactions. nih.gov The planar triazoloquinazoline core facilitates π-π stacking interactions with the DNA base pairs, while side chains can form hydrogen bonds and hydrophobic interactions within the DNA grooves, thereby increasing binding affinity. nih.gov

For antibacterial nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, the enhanced activity of certain tetracyclic compounds suggests that the additional heterocyclic ring contributes to stronger binding with the bacterial target, likely through increased van der Waals and hydrophobic interactions. nih.gov The specific nature of these interactions, however, would require further detailed molecular modeling and structural biology studies to be fully elucidated.

Applications in Medicinal Chemistry Research and Lead Compound Development

Development of Novel Lead Compounds for Specific Disease Areas

The versatility of the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core has led to the development of lead compounds targeting a spectrum of diseases, most notably cancer, as well as inflammatory conditions and disorders of the central nervous system.

In the realm of oncology, numerous derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. For instance, a series of novel nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives were synthesized and showed moderate cytotoxic activity against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines. Notably, some of these compounds exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents. Further studies have identified derivatives with potent activity against specific cancer-related targets. For example, certain nih.govresearchgate.nettriazolo[4,3-c]quinazolines have been reported as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and topoisomerase II, with some compounds showing EGFR inhibition IC50 values between 0.69 and 1.8 µM.

Beyond cancer, the nih.govresearchgate.nettriazolo[4,3-a]quinazoline scaffold has been investigated for its potential in treating other diseases. Derivatives have been identified as potent adenosine (B11128) receptor antagonists, which have implications for various conditions, including cardiovascular and neurological disorders. nih.govresearchgate.net For example, certain N-cyclopentyl derivatives of nih.govresearchgate.nettriazolo[4,3-a]quinoxalin-4-amine have shown high affinity and selectivity for the A1 adenosine receptor, with one compound exhibiting an A1 affinity of 7.3 nM. nih.gov Additionally, research has explored these compounds as potential anti-inflammatory agents.

Optimization Strategies for Enhanced Potency and Selectivity

A key aspect of medicinal chemistry is the optimization of lead compounds to enhance their potency and selectivity towards a specific biological target. For the nih.govresearchgate.nettriazolo[4,3-a]quinazoline scaffold, various structure-activity relationship (SAR) studies have been conducted to guide these optimization efforts.

One common strategy involves the introduction of different substituents at various positions of the triazoloquinazoline core and observing the effect on biological activity. For example, in a series of anticancer nih.govresearchgate.nettriazolo[4,3-c]quinazolines, it was found that the nature of the substituent on the triazole ring significantly influences cytotoxicity. Similarly, for adenosine receptor antagonists, modifications to the 5-amino group of 9-chloro-2-(2-furanyl) nih.govresearchgate.nettriazolo[1,5-c]quinazolin-5-amine (CGS15943) led to derivatives with enhanced selectivity for the human A3 receptor subtype. nih.gov A 5-N-phenylacetyl derivative, for instance, was found to be 470-fold selective for the human A3 receptor over the rat A1 receptor, with a Ki value of 0.65 nM. nih.gov

Another optimization strategy is the exploration of different substitution patterns on the quinazoline (B50416) ring system. In a study of EGFR inhibitors, the placement of various functional groups on the quinazoline portion of the molecule was systematically varied to identify the optimal arrangement for binding to the kinase domain. nih.gov The following table summarizes the IC50 values of selected nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives against various cancer cell lines, illustrating the impact of different substituents on anticancer activity.

CompoundHePG-2 (IC50, µM)MCF-7 (IC50, µM)PC3 (IC50, µM)HCT-116 (IC50, µM)
7 39.41>100>10027.05
9 29.47>100>10017.35

Exploration of New Biological Targets for Therapeutic Intervention

A significant area of research involving the nih.govresearchgate.nettriazolo[4,3-a]quinazoline scaffold is the identification of novel biological targets for therapeutic intervention. The unique structural features of these compounds allow them to interact with a diverse range of enzymes and receptors.

One of the most explored targets for this class of compounds is the family of protein kinases, particularly those involved in cancer progression. As mentioned, EGFR-TK is a key target, and several nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives have shown potent inhibitory activity against it. nih.gov Another important kinase target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. A series of bis( nih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were designed as VEGFR-2 inhibitors, with the most potent compound exhibiting an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov

Topoisomerases, enzymes that regulate the topology of DNA, are also important targets for anticancer drugs. Several nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as Topoisomerase II inhibitors and DNA intercalators. nih.gov The most promising of these compounds were found to induce apoptosis and arrest the cell cycle at the G2-M phase in cancer cells. nih.gov

Furthermore, researchers have investigated the potential of these compounds to target other proteins implicated in disease. For example, a bioisosterism-guided approach led to the development of nih.govresearchgate.nettriazolo[4,3-c]quinazolines as inhibitors of the histone acetyltransferase PCAF, a potential therapeutic target for cancer. rsc.org The most active compound in this series displayed IC50 values in the low micromolar range against several cancer cell lines. rsc.org

The following table presents the inhibitory activity of selected nih.govresearchgate.nettriazolo[4,3-c]quinazoline and related derivatives against various biological targets.

CompoundTargetActivity (IC50/Ki)Reference
8 EGFR0.69 µM nih.gov
19 EGFR>1.8 µM nih.gov
21 EGFR1.8 µM nih.gov
23j VEGFR-23.7 nM nih.gov
18c Topo II- nih.gov
23 PCAF6.12 µM (HePG2) rsc.org
CGS15943 derivative Adenosine A3 Receptor0.65 nM (Ki) nih.gov

Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery heavily relies on the synergy between computational and experimental methods. In the development of nih.govresearchgate.nettriazolo[4,3-a]quinazoline-based therapeutic agents, this integrated approach has been instrumental in accelerating the design-make-test-analyze cycle.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand to its target protein. This information is invaluable for understanding structure-activity relationships and for designing new derivatives with improved affinity. For instance, in the development of EGFR inhibitors, molecular docking studies were performed to elucidate the interaction of nih.govresearchgate.nettriazolo[4,3-c]quinazolines with the kinase domain of the receptor. nih.gov These studies helped to rationalize the observed biological activities and guided the synthesis of more potent compounds. Similarly, docking studies were crucial in the design of DNA intercalators and Topoisomerase II inhibitors, providing insights into how these molecules bind to the DNA-Topo II complex. nih.govnih.gov

In addition to predicting binding modes, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This in silico profiling helps to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process, reducing the likelihood of late-stage failures. For several series of nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives, ADMET properties were calculated to assess their drug-likeness. nih.govnih.gov

The experimental component of this integrated approach involves the synthesis of the designed compounds and their subsequent biological evaluation. The data obtained from these experiments, such as IC50 values and selectivity profiles, are then used to validate and refine the computational models, leading to a more efficient and targeted drug discovery process. This iterative cycle of computational design and experimental validation has been successfully applied to the development of nih.govresearchgate.nettriazolo[4,3-a]quinazoline derivatives as anticancer agents and kinase inhibitors. nih.govnih.govresearchgate.net

Bioisosteric Modifications for Improved Pharmacological Profiles

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. This approach has been successfully applied to the nih.govresearchgate.nettriazolo[4,3-a]quinazoline scaffold to enhance potency, selectivity, and pharmacokinetic properties.

A notable example is the bioisosteric modification of a known triazolophthalazine inhibitor of the PCAF bromodomain. rsc.org Researchers replaced the phthalazine (B143731) core with a quinazoline ring to generate a series of nih.govresearchgate.nettriazolo[4,3-c]quinazolines. This bioisosteric replacement, while maintaining other essential structural features, led to the discovery of potent PCAF inhibitors with significant anticancer activity. rsc.org This study demonstrates how a subtle change in the core scaffold can lead to new and effective drug candidates.

The concept of bioisosterism is also evident in the broader exploration of triazolo-fused heterocyclic systems. For instance, the nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of the purine (B94841) nucleus, which is a key component of many biologically important molecules. mdpi.com This bioisosteric relationship has been exploited in the design of various enzyme inhibitors and receptor antagonists. While not a direct modification of the nih.govresearchgate.nettriazolo[4,3-a]quinazoline core itself, this highlights the underlying principle of using bioisosteric replacements to explore chemical space and identify novel bioactive compounds.

In another study, the replacement of a carbon atom with a sulfur atom in the side chain of nih.govresearchgate.nettriazino[2,3-c]quinazolines, a related heterocyclic system, was investigated to create bioisosteric analogs with potential anti-inflammatory activity. nih.govpreprints.org This modification was intended to alter the lipophilicity and pharmacokinetic parameters of the compounds. nih.gov These examples underscore the importance of bioisosteric modifications as a key strategy in the optimization of lead compounds based on the nih.govresearchgate.nettriazolo[4,3-a]quinazoline and related scaffolds.

Conclusion and Outlook

Summary of Key Research Advances

Research into researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinazolines and their isomers has yielded significant progress in identifying compounds with potent therapeutic potential. The fusion of the electron-rich triazole ring with the quinazoline (B50416) nucleus has proven to be a successful strategy for generating molecules with diverse biological targets. Key advancements include:

Anticancer Activity: This is one of the most thoroughly investigated areas. Derivatives of the isomeric scaffold, researchgate.netresearchgate.netmdpi.comtriazolo[4,3-c]quinazoline, have demonstrated notable efficacy. Certain compounds have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The mechanisms of action are often multi-faceted, with some derivatives acting as potent DNA intercalators and inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in cancer cells. nih.govnih.gov Specific derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M or S phases. nih.gov The related researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline scaffold has also yielded compounds with significant cytotoxic activities against melanoma cell lines. mdpi.comscispace.com

Antimicrobial and Antifungal Activity: The broad-spectrum potential of this scaffold extends to antimicrobial and antifungal applications. Various derivatives have been synthesized and tested against pathogenic bacteria and fungi, with some showing promising minimum inhibitory concentrations (MIC). nih.gov

Anti-inflammatory and Analgesic Activity: Researchers have successfully synthesized novel triazoloquinazoline derivatives that exhibit significant anti-inflammatory and antipyretic properties, indicating their potential as non-steroidal anti-inflammatory agents. nih.gov

Diverse Pharmacological Profile: Beyond the major areas listed above, the triazoloquinazoline framework has been associated with a wide range of other biological activities. These include anticonvulsant, antiviral, antihypertensive, and antioxidant properties, highlighting the scaffold's versatility. researchgate.net

Synthetic Methodologies: A significant body of research has focused on developing efficient and practical synthetic routes to the researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinazoline core and its derivatives. researchgate.net Methodologies often involve the cyclization of 4-hydrazinoquinazolines with various reagents like orthoesters or aldehydes, allowing for diverse substitutions and the creation of extensive compound libraries for screening. researchgate.netresearchgate.net

Remaining Challenges inresearchgate.netresearchgate.netmdpi.comTriazolo[4,3-a]quinazoline Research

Despite the promising results, several challenges remain in the journey to translate these research findings into clinical applications:

Selectivity and Off-Target Effects: A primary challenge is ensuring the high selectivity of these compounds for their intended biological targets. For anticancer agents, selectivity for cancer cells over healthy cells is paramount to minimize toxicity. nih.gov The planar nature of the fused ring system, which facilitates DNA intercalation, can also lead to interactions with other biological macromolecules, potentially causing off-target effects.

Structure-Activity Relationship (SAR) Complexity: While numerous SAR studies have been conducted, the complex interplay between different substituents and the core scaffold is not yet fully understood. mdpi.com Elucidating clear and predictive SAR is crucial for the rational design of next-generation compounds with improved potency and reduced side effects. For instance, understanding why certain substitutions enhance activity against one cancer cell line but not another requires more in-depth investigation.

Pharmacokinetic Properties: Many promising compounds identified in in vitro studies fail in later stages due to poor pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). A significant hurdle is developing derivatives with optimal solubility, metabolic stability, and bioavailability to ensure they reach their target in the body at effective concentrations.

Drug Resistance: As with many therapeutic agents, particularly in oncology, the potential for cancer cells to develop resistance is a major concern. nih.gov Future research must anticipate and address potential resistance mechanisms, possibly by designing compounds that act on multiple targets or can overcome known resistance pathways.

Future Prospects for theresearchgate.netresearchgate.netmdpi.comTriazolo[4,3-a]quinazoline Scaffold in Drug Discovery

The future of researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinazoline research is bright, with several exciting avenues for exploration. The scaffold's proven versatility makes it an enduringly attractive starting point for drug discovery programs. nih.govnih.gov

Targeted Drug Design: Moving beyond broad cytotoxicity, future efforts will likely focus on designing derivatives that inhibit specific molecular targets implicated in disease. For example, creating compounds that selectively inhibit protein kinases like EGFR, which are often overactive in cancer, is a promising strategy. nih.gov The use of in silico modeling and computational chemistry will be instrumental in designing compounds with high binding affinity and selectivity for specific enzyme active sites or receptor binding pockets. mdpi.comnih.gov

Hybrid Molecules: A growing trend in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects or target multiple pathways simultaneously. nih.gov The researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinazoline scaffold is an ideal candidate for hybridization with other known bioactive moieties (e.g., sulfonamides, other heterocyclic systems) to develop novel agents with enhanced potency and a reduced likelihood of resistance. nih.govmdpi.com

Exploring New Therapeutic Areas: While much of the focus has been on oncology and infectious diseases, the broad bioactivity of this scaffold suggests potential in other areas. researchgate.net Further investigation into its utility for treating neurodegenerative diseases, metabolic disorders, or viral infections could uncover new therapeutic applications. mdpi.com

Advanced Synthetic Strategies: The development of more efficient, green, and diversity-oriented synthetic methods will continue to be important. rsc.org This will enable the rapid generation of large and structurally diverse libraries of researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinazoline derivatives, which is essential for high-throughput screening and the discovery of new lead compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]quinazoline derivatives?

  • Answer : The synthesis of this compound derivatives typically involves cyclization reactions starting from 3-amino-1,2,4-triazole and quinazoline precursors. For example, Abbott et al. (2002) reported mesoionic derivatives via condensation reactions, while angularly fused systems (e.g., compound 500) were synthesized using methods adapted from nonbenzologous analogues . Copper-catalyzed multicomponent reactions (e.g., with dimedone and aromatic aldehydes) in ethanol under reflux conditions have also been optimized for efficient synthesis, achieving yields up to 85% with short reaction times (~2 hours) .

Q. How are structural isomers (linear vs. angular fusion) distinguished in triazoloquinazoline systems?

  • Answer : Angular fusion (a-site) and linear fusion (b-site) isomers are differentiated by heteroatom arrangement and spectroscopic characterization. Angularly fused derivatives (e.g., this compound) exhibit distinct NMR shifts due to ring strain and electronic effects. X-ray crystallography (e.g., CCDC 1876881) has been critical in confirming angular fusion geometry . Linear isomers, such as [1,2,4]Triazolo[3,4-b]quinazoline, show different UV-Vis absorption profiles due to extended conjugation .

Q. What analytical methods are used to characterize this compound derivatives?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm substituent positions and fusion type .
  • X-ray crystallography : For resolving ambiguities in angular vs. linear fusion (e.g., CCDC 1906114) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .
  • TLC monitoring : To track reaction progress and purity .

Advanced Research Questions

Q. How do structural modifications at the 1- and 4-positions affect adenosine receptor (A1/A2) antagonism?

  • Answer : SAR studies reveal that 1-position substituents (e.g., CF₃, ethyl) enhance A1 receptor affinity, while 4-position amino groups (e.g., NH₂, NH-cycloalkyl) are critical for A2 selectivity. For instance, compound 121 (8-chloro-1-CF₃-4-cyclohexylamino) shows A1 IC₅₀ = 28 nM (3,000-fold selectivity), whereas 128 (1-phenyl-4-NH₂) exhibits A2 IC₅₀ = 21 nM . Molecular docking suggests hydrophobic interactions at A1 and hydrogen bonding at A2 drive selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies (e.g., variable MIC values in antibacterial assays) often arise from differences in bacterial strains or assay conditions. Standardization using CLSI guidelines and cross-validation with isogenic mutant strains can clarify mechanisms. For example, triazoloquinazoline derivatives targeting DNA gyrase require corroboration via enzymatic inhibition assays alongside MIC data .

Q. How can computational modeling optimize triazoloquinazoline derivatives for anticancer activity?

  • Answer : Molecular docking (e.g., with VEGFR-2 or Topoisomerase II) identifies key interactions (e.g., π-π stacking with DNA bases or hydrogen bonding with catalytic residues). Derivatives like [1,2,4]Triazolo[4,3-c]quinazoline show anti-proliferative activity (IC₅₀ < 10 µM in HepG2 cells) by intercalating DNA and stabilizing Topo II-DNA cleavage complexes . MD simulations (50 ns) further assess binding stability .

Q. What catalytic systems improve reaction efficiency in large-scale synthesis?

  • Answer : Heterogeneous catalysts like Cu@HAp@KIT-6 (4.5 mol%) in ethanol reduce reaction times (~2 hours) and enable recyclability (5 cycles with <5% yield loss). Microwave-assisted synthesis has also been explored for rapid cyclization, achieving >90% purity without column chromatography .

Methodological Challenges

Q. How are regioselectivity issues addressed during triazoloquinazoline synthesis?

  • Answer : Regioselectivity in cyclization is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor angular fusion via stabilizing transition-state dipole interactions .
  • Catalyst choice : Copper(I) iodide promotes 6-endo-dig cyclization for linear isomers, while silver nitrate favors 5-exo-dig for angular products .

Q. What in vitro models validate the neuroprotective potential of triazoloquinazoline derivatives?

  • Answer : SH-SY5Y neuroblastoma cells treated with MPP⁺ (a Parkinson’s disease model) are used to assess neuroprotection. Compound 12 (hA2A AR antagonist) reduces ROS by 40% at 100 nM, measured via MTT assay and caspase-3 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.